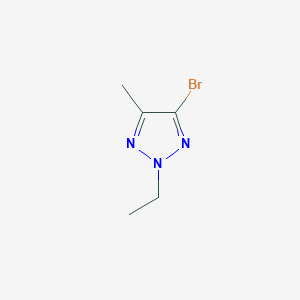

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

Description

BenchChem offers high-quality 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-5-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJDHQCFYTBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole chemical properties and structure

Executive Summary

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4) is a highly specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] Belonging to the class of 2,4,5-trisubstituted-1,2,3-triazoles, this molecule is distinguished by its 2H-tautomeric stability , which confers unique electronic properties compared to its 1H-isomers.

Its core value lies in its orthogonal reactivity : the bromine atom at position C4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N2-ethyl and C5-methyl groups provide specific steric and lipophilic profiles essential for optimizing ligand-receptor binding interactions.

Part 1: Chemical Identity and Structural Properties[3][4]

Physicochemical Profile

The following data summarizes the core identifiers and estimated physical properties based on structural analogs and calculated descriptors.

| Property | Detail |

| IUPAC Name | 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole |

| CAS Number | 872265-68-4 |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Density (Predicted) | ~1.55 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| pKa (Conjugate Acid) | ~0–1 (Triazole ring is weakly basic) |

Structural Analysis & Tautomerism

Unlike 1,2,4-triazoles, 1,2,3-triazoles exist in equilibrium between 1H- and 2H-tautomers. However, alkylation at the N2 position locks the molecule into the 2H-form .

-

Electronic Distribution: The 2H-isomer is generally more thermodynamically stable than the 1H-isomer due to a more continuous aromatic sextet and minimized lone-pair repulsion between adjacent nitrogens.

-

Dipole Moment: N2-substituted triazoles typically exhibit a lower dipole moment than their N1-substituted counterparts, affecting their solubility and interaction with biological targets (often used as bioisosteres for phenyl rings or trans-amide bonds).

-

Regiochemistry: The ethyl group at N2 is critical. N1-substitution would result in a chiral center if the other substituents were different, but here it changes the vector of the substituents.

Part 2: Synthesis and Manufacturing

The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole presents a classic challenge in heterocyclic chemistry: Regioselectivity . The precursor, 4-bromo-5-methyl-1H-1,2,3-triazole, has two nucleophilic sites (N1 and N2).

Core Synthetic Pathway: Regioselective Alkylation

The most robust route involves the alkylation of the 1H-triazole precursor. While N1-alkylation is kinetically favored in some conditions, N2-alkylation is thermodynamically favored and can be promoted using specific bases and solvents.

Protocol: N2-Selective Ethylation

-

Precursor: 4-Bromo-5-methyl-1H-1,2,3-triazole

-

Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 4-bromo-5-methyl-1H-1,2,3-triazole in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add 1.2 eq of finely ground K₂CO₃. Stir at room temperature for 30 minutes to form the triazolate anion.

-

Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of Ethyl Iodide.

-

Note: Lower temperatures often enhance the N2/N1 selectivity ratio.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.

-

Workup: Quench with water (precipitating inorganic salts). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

-

Purification: The crude mixture will contain both N1-ethyl and N2-ethyl isomers. Separate via silica gel column chromatography. The N2-isomer (target) is typically less polar (higher R_f) than the N1-isomer due to its lower dipole moment.

Synthesis Diagram (Graphviz)

Caption: Regioselective alkylation pathway favoring the formation of the N2-ethyl tautomer.

Part 3: Chemical Reactivity & Applications[3][7][8][9]

The Bromine Handle: Cross-Coupling

The bromine atom at C4 is the functional "warhead" of this molecule. It allows the triazole to serve as a scaffold in modular drug synthesis.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aromatic systems at C4.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

-

-

Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon chain.

-

Significance: Useful for creating "click chemistry" precursors or rigid alkyne linkers.

-

-

Buchwald-Hartwig Amination: Substitution of the bromine with amines to create C4-amino triazoles, which are rare and valuable kinase inhibitor motifs.

Bioisosterism in Drug Design

In medicinal chemistry, the 2-ethyl-5-methyl-2H-1,2,3-triazole core is often used as a bioisostere for:

-

Phenyl Rings: It mimics the planarity and aromaticity of a benzene ring but with higher polarity and hydrogen-bond accepting capability (via N1/N3).

-

Amide Bonds: The dipole alignment can mimic the cis- or trans-amide bond geometry, improving metabolic stability against peptidases.

Reaction Network Diagram

Caption: Divergent synthesis capabilities utilizing the C4-Bromine handle.

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis of CAS 872265-68-4, researchers should look for the following spectroscopic signatures.

| Method | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 4.50 (q, 2H): N-CH₂-CH₃ (Deshielded by N2)δ 2.40 (s, 3H): C5-CH₃ (Ring methyl)δ 1.55 (t, 3H): N-CH₂-CH₃ |

| ¹³C NMR | ~145–150 ppm: C5 (Quaternary, attached to Me)~120–130 ppm: C4 (Quaternary, attached to Br)~50 ppm: N-CH₂ (Ethyl methylene)~15 ppm: Ethyl Methyl & Ring Methyl |

| Mass Spec (LC-MS) | [M+H]⁺: 190/192 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

Part 5: Safety and Handling

-

Hazards: Like many halogenated azoles, this compound is likely an Irritant (H315, H319) and potentially Harmful if swallowed (H302) .[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

-

Incompatibility: Avoid strong oxidizing agents and active metals (Li, Mg) unless intended for Grignard/Lithiation reactions.

References

-

Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.

-

Maddirala, S. J. et al. (2023).[3] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules (MDPI).

-

ChemicalBook. (2025).[4] Product Entry: 4,5-Dibromo-1H-1,2,3-triazole (Precursor Data).

-

PubChem. (2025).[2][5] Compound Summary: 4-Bromo-2-methyl-2H-1,2,3-triazole (Analog Data).

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. 4,5-dibromo-2-methyl-2H-1,2,3-triazole | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE | 15294-81-2 [chemicalbook.com]

- 5. 4-Bromo-2-methyl-2H-1,2,3-triazole | C3H4BrN3 | CID 21766411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility data of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole in DMSO and methanol

[1]

References

-

Synthesis of Baloxavir Marboxil Intermediates. ResearchGate. Describes the synthesis and purification of key triazole intermediates, utilizing methanol for recrystallization steps.

-

Physicochemical Properties of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole. PubChem. Provides computed properties (LogP, H-Bond counts) used for solubility prediction. [1]

-

Recrystallization Guide: Process and Solvents. Mettler Toledo. Authoritative guide on solubility curves and anti-solvent crystallization thermodynamics.

-

Solubility Determination Protocols (OECD 105). MDPI. Standard methodologies for static equilibrium solubility determination in organic solvents. [1][4]

-

Process Development for Continuous Manufacturing of Baloxavir. Continuus Pharma. Details the solvent selection (Ethyl Acetate/Cyclohexane and Methanol) for Baloxavir steps.

Technical Guide: Safety Profiling, Handling, and Application Workflows for Brominated Triazoles

Executive Summary

Brominated triazoles—specifically isomers like 3-bromo-1H-1,2,4-triazole and 4-bromo-1H-1,2,3-triazole—are privileged scaffolds in medicinal chemistry. They serve as critical precursors for cross-coupling reactions and the synthesis of complex chemical probes, such as selective diacylglycerol lipase-β (DAGLβ) inhibitors. However, the exact structural features that make them synthetically valuable (a labile C-Br bond and an acidic N-H proton) also impart significant physicochemical hazards. This whitepaper synthesizes Safety Data Sheet (SDS) parameters with field-proven methodologies to establish a self-validating framework for handling and utilizing these compounds.

Physicochemical Profiling and Hazard Causality

To safely manipulate brominated triazoles, researchers must understand the causality behind their GHS classifications. Both 3-bromo-1,2,4-triazole and 4-bromo-1,2,3-triazole are classified as severe skin and eye irritants (H315, H319) and respiratory irritants (H335) 1.

The Causality of Toxicity: The toxicity profile is driven by the molecule's electronic distribution. The electron-withdrawing bromine atom polarizes the π-excessive triazole ring, significantly increasing the acidity of the N-H proton (pKa ~6.98 - 7.84). This heightened acidity allows the molecule to aggressively form hydrogen bonds with the aqueous mucosal membranes of the eyes and respiratory tract, leading to rapid cellular irritation. Furthermore, the electrophilic nature of the brominated carbon makes it susceptible to nucleophilic attack by biological thiols (e.g., glutathione), potentially causing localized oxidative stress.

Quantitative SDS Data Summary

Table 1: Physicochemical and safety parameters for key brominated triazole isomers.

| Parameter | 3-Bromo-1H-1,2,4-triazole | 4-Bromo-1H-1,2,3-triazole |

| CAS Number | 7343-33-1 | 40964-56-5 |

| Molecular Weight | 147.96 g/mol | 147.96 g/mol |

| Density | 2.102 g/cm³ | 2.102 g/cm³ |

| Boiling Point | 295.4 °C | 279.0 °C |

| GHS Hazard Codes | H302, H315, H319, H335 | H302, H315, H319, H335 |

| Storage Conditions | 2-8 °C, Inert Gas (N₂, Ar) | 2-8 °C, Protect from light |

Storage and Handling Protocols

Standard laboratory practices are insufficient for the long-term stability of brominated triazoles.

Storage Causality: These compounds must be stored at 2-8 °C under an inert atmosphere (Nitrogen or Argon) and protected from light 2. Why? Brominated heteroaromatics are susceptible to slow photolytic debromination and oxidative degradation. Exposure to ambient moisture and UV light can catalyze the cleavage of the C-Br bond, releasing trace amounts of hydrobromic acid (HBr). The accumulation of HBr not only degrades the reagent purity but also pressurizes the storage vessel with highly corrosive gas.

Handling Methodology:

-

PPE Assembly: Don flame-retardant lab coats, heavy-duty nitrile gloves (double-gloving recommended due to the compound's high density and skin penetration potential), and splash-proof chemical goggles.

-

Environment: All weighing and transfers must be conducted within a certified fume hood or a glovebox to mitigate the inhalation of volatile particulates (H335).

-

Decontamination: Spills should be neutralized with a mild alkaline solution (e.g., 5% sodium bicarbonate) to quench any free HBr before mechanical cleanup.

Safe handling and self-validating reaction workflow for brominated triazoles.

Experimental Workflows: A Self-Validating System

Brominated triazoles are frequently utilized in the synthesis of complex chemical probes. For instance, 4-bromo-1,2,3-triazole is a critical starting material for synthesizing piperidyl-1,2,3-triazole ureas, which are potent inhibitors of DAGLβ 3.

To ensure scientific integrity, workflows involving these compounds must be designed as self-validating systems . The following protocol utilizes the unique isotopic signature of bromine to provide real-time validation of reaction success.

Protocol: Late-Stage Suzuki-Miyaura Coupling of a Triazole Urea Intermediate

Objective: Replace the reactive bromine atom with a functionalized aryl group using Palladium catalysis.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of the brominated triazole intermediate in anhydrous 1,4-dioxane.

-

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of the desired arylboronic acid.

-

Base Introduction: Add 3.0 eq of an aqueous K₂CO₃ solution (degassed). The biphasic nature requires vigorous stirring.

-

Thermal Activation: Heat the reaction mixture to 90 °C for 4-6 hours.

-

Self-Validation Check (LC-MS):

-

The Causality of Validation: Natural bromine exists as an approximate 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the starting material will exhibit a distinct "doublet" molecular ion peak (M⁺ and M⁺+2) of equal intensity in the mass spectrum.

-

Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. The complete disappearance of the 1:1 isotopic doublet and the emergence of a singular product mass peak definitively validates the successful oxidative addition and reductive elimination of the cross-coupling cycle.

-

-

Quenching: Cool to room temperature, filter through a Celite pad to remove Palladium black, and partition with ethyl acetate and brine.

-

Waste Disposal: Aqueous and organic layers containing unreacted starting material must be segregated into designated halogenated waste streams to prevent environmental contamination.

Biological Application: DAGLβ Inhibition Pathway

The derivatives synthesized from these brominated precursors have profound biological applications. By coupling 4-bromo-1,2,3-triazole to piperidine derivatives, researchers generate triazole ureas that selectively target endocannabinoid biosynthesis 3.

Mechanistic Insight: These triazole urea probes function via an irreversible mechanism. The triazole ring acts as an optimized leaving group. When the probe enters the active site of DAGLβ, the catalytic serine nucleophile attacks the urea carbonyl. The subsequent elimination of the triazole moiety results in the covalent carbamylation of the serine residue, permanently inactivating the enzyme and halting the hydrolysis of diacylglycerol (DAG) into 2-arachidonoylglycerol (2-AG).

Mechanism of DAGLβ inhibition by triazole ureas derived from brominated precursors.

References

-

Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Thermal Stability and Phase Transition Dynamics of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4) represents a highly specialized heterocyclic building block utilized in advanced medicinal chemistry, agrochemical development, and materials science. While 1,2,3-triazoles are widely recognized for their robust aromaticity and stability, the specific substitution pattern of this molecule—featuring a halogen at C4, an alkyl group at C5, and an ethyl substitution at the N2 position—drastically alters its intermolecular interactions and physical state.

This technical guide provides an in-depth analysis of the thermal stability and melting point characteristics of 2-alkyl-2H-1,2,3-triazoles. By examining the causality between molecular symmetry, dipole moments, and crystal lattice thermodynamics, we establish a predictive and empirical framework for handling, storing, and analyzing this specific chemical entity.

Structural Causality: The 2H-Tautomer and Intermolecular Forces

To understand the melting point and thermal stability of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, one must first analyze the profound electronic differences between 1-substituted and 2-substituted 1,2,3-triazoles[1].

Dipole Moment and Melting Point Depression

The position of the alkyl group on the triazole ring dictates the molecule's net dipole moment. In 1H-1,2,3-triazoles, the asymmetry of the electron distribution results in a high dipole moment (typically ~4.38 D). This strong polarity facilitates robust intermolecular dipole-dipole interactions, leading to tightly packed crystal lattices and higher melting points.

Conversely, 2H-1,2,3-triazoles possess a highly symmetric electronic distribution, resulting in a near-zero dipole moment (approx. 0.22 D)[1]. The substitution of an ethyl group at the N2 position in 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole effectively "locks" the molecule into this low-dipole configuration.

Causality: The lack of strong intermolecular dipole interactions, combined with the steric bulk and conformational flexibility of the N2-ethyl group, prevents efficient crystal lattice packing. As a result, 2-alkyl-1,2,3-triazoles exhibit drastically depressed melting points compared to their 1-alkyl isomers[2].

Comparative Melting Point Data

Empirical data from closely related structural analogs validates this predictive model. The shift from N1 to N2 alkylation transitions the physical state from a solid to a liquid at standard ambient temperature and pressure (SATP).

Table 1: Comparative Phase Transition Data for Bromo-Alkyl-1,2,3-Triazoles

| Compound | Substitution Pattern | Dipole Nature | Melting Point (°C) | Physical State (25 °C) |

| 1-Methyl-4-bromo-1,2,3-triazole | N1-Alkyl | High Dipole | 98 – 99 °C | Solid |

| 1-Methyl-5-bromo-1,2,3-triazole | N1-Alkyl | High Dipole | 41 – 42 °C | Solid |

| 2-Methyl-4-bromo-1,2,3-triazole | N2-Alkyl | Low Dipole | 22 °C | Liquid / Low-melting solid |

| 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole | N2-Alkyl, C5-Alkyl | Low Dipole | < 20 °C (Predicted) | Liquid |

Note: The addition of the C5-methyl and the extension of the N2-methyl to an N2-ethyl group further disrupts lattice symmetry, ensuring the target compound remains a liquid under standard conditions.

Thermal Stability and Degradation Mechanisms

Despite their low melting points, 2H-1,2,3-triazoles are remarkably stable against thermal degradation due to the high resonance energy of the aromatic ring[3].

Aromaticity and N2 Extrusion

The three contiguous nitrogen atoms in the 1,2,3-triazole core might intuitively suggest instability (akin to azides); however, the delocalized 6π-electron system provides exceptional thermodynamic stability.

Thermal decomposition of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole does not occur until extreme temperatures are reached (typically > 250 °C). When sufficient thermal activation energy is applied, the molecule undergoes a specific degradation pathway: the extrusion of molecular nitrogen (

This process involves the homolytic or concerted cleavage of the ring, releasing

Thermal decomposition pathway of 2H-1,2,3-triazoles via N2 extrusion.

Self-Validating Experimental Protocols

To empirically verify the melting point and thermal stability of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is required. Because the compound is a liquid at room temperature, sub-ambient DSC cooling is necessary to observe the melting transition.

Protocol: Sub-Ambient DSC for Melting Point Determination

Objective: Accurately determine the crystallization and melting point (

-

Sample Preparation: Under an inert nitrogen atmosphere, pipette 3–5 mg of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole into an aluminum DSC pan. Seal with a crimped lid.

-

Cooling Phase: Load the pan into the DSC instrument equipped with a liquid nitrogen cooling accessory (LNCA). Purge with dry

at 50 mL/min. Cool the sample from 25 °C to -50 °C at a rate of 10 °C/min. -

Isothermal Hold: Hold at -50 °C for 5 minutes to ensure complete crystallization of the supercooled liquid.

-

Heating Phase (Melting): Ramp the temperature from -50 °C to 50 °C at a rate of 5 °C/min.

-

Data Synthesis: Identify the endothermic peak during the heating phase. The extrapolated onset temperature of this peak represents the precise melting point of the compound.

Protocol: TGA for Thermal Decomposition Profiling

Objective: Determine the onset of thermal degradation (

-

Sample Preparation: Place 5–10 mg of the compound into a platinum or alumina TGA crucible.

-

Atmosphere Control: Ensure a strict inert environment by purging the TGA furnace with Argon or Nitrogen at 60 mL/min to prevent oxidative degradation.

-

Thermal Ramping: Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Mass Spectrometry Coupling (TGA-MS): Route the exhaust gas to a mass spectrometer. Monitor for

to detect the evolution of molecular nitrogen. -

Analysis: The decomposition temperature (

) is recorded at the point of 5% mass loss. A sharp, singular mass loss event coupled with a spike in

Standardized TGA/DSC workflow for thermal profiling of triazole derivatives.

Conclusion

The thermal and physical profiling of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole highlights a fascinating dichotomy in heterocyclic chemistry. While the robust aromaticity of the 1,2,3-triazole core grants it exceptional thermal stability (resisting degradation until > 250 °C), the specific N2-alkylation effectively neutralizes the molecule's dipole moment. This lack of polarity, combined with the steric disruption of the ethyl and methyl groups, prevents solid-state lattice formation, rendering the compound a liquid at room temperature. Understanding these structure-property relationships is critical for optimizing synthetic workflows, storage conditions, and downstream applications in drug discovery.

References

-

Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. Retrieved from[Link][1]

-

The Preparation of Some N-Methyl-1,2,3-Triazoles. SciSpace. Retrieved from[Link][2]

-

1,2,3-Triazole Properties and Synthesis. Wikipedia. Retrieved from [Link][3]

Sources

Literature review on 2H-1,2,3-triazole derivatives in medicinal chemistry

Executive Summary

While the 1H-1,2,3-triazole isomer has become ubiquitous in drug discovery due to the ease of "click" chemistry (CuAAC), the 2H-1,2,3-triazole isomer represents a distinct, underutilized pharmacophore with unique physicochemical properties. Unlike its highly polar 1H counterpart (dipole moment ~5.0 D), the 2H-isomer is significantly less polar (dipole moment ~0.5 D), offering superior lipophilicity and blood-brain barrier (BBB) permeability.

This guide analyzes the 2H-1,2,3-triazole scaffold, focusing on its selective synthesis, structural advantages in CNS-active drugs (exemplified by Suvorexant), and emerging utility as a fluorescent probe in theranostics.

Part 1: The Isomer Divergence (1H vs. 2H)

The 1,2,3-triazole ring exists in dynamic equilibrium between 1H and 2H tautomers.[1][2][3] In solution, the ratio is solvent-dependent, but for substituted derivatives, the position of the substituent locks the electronic character.

Physicochemical Comparison

| Feature | 1-Substituted (1H) | 2-Substituted (2H) | Impact on Drug Design |

| Dipole Moment | High (~4.5 – 5.0 D) | Low (~0.3 – 0.5 D) | 2H has better membrane permeability and CNS penetration. |

| Basicity | Weakly basic | Non-basic | 2H is less likely to be protonated at physiological pH. |

| Fluorescence | Generally Non-fluorescent | Highly Fluorescent (Stokes Shift >100nm) | 2H-aryltriazoles are valuable for bio-imaging/theranostics. |

| Metabolic Stability | High (CYP450 interaction common) | High (Often resistant to oxidative metabolism) | Both are bioisosteres for amides/esters; 2H mimics cis-amides. |

Structural Logic Diagram

The following diagram illustrates the tautomeric relationship and the divergent properties of the N-substituted isomers.

Figure 1: Divergence of physicochemical properties between 1H and 2H triazole isomers.

Part 2: Synthetic Access – Overcoming the Regioselectivity Challenge

The primary barrier to adopting 2H-triazoles is synthesis. Standard CuAAC yields 1,4-disubstituted 1H-isomers exclusively. Accessing the 2H-isomer requires specific methodologies to avoid mixtures.

Strategy A: Oxidative Cyclization of Bis-Hydrazones

This is the most robust method for generating 2,4,5-trisubstituted 2H-triazoles. It involves the condensation of 1,2-dicarbonyls with hydrazines, followed by oxidative closure.

-

Mechanism: Bis-hydrazone formation

Oxidative cyclization (using Cu(II), MnO2, or hypervalent iodine). -

Regioselectivity: 100% selective for the 2H-isomer.

Strategy B: Three-Component Coupling (Formaldehyde Route)

For 2-unsubstituted or 2-hydroxymethyl derivatives, a multicomponent reaction is efficient.

-

Reagents: Terminal Alkyne + Sodium Azide + Formaldehyde + Cu(I) catalyst.

-

Utility: The hydroxymethyl group can be removed (to give NH-triazole) or converted to other functional groups.

Strategy C: Selective Alkylation

Direct alkylation of NH-triazoles typically yields a mixture of N1 and N2 products. However, N2-selectivity can be favored by:

-

Solvent/Base: Using

in DMF or acetone often favors N2 alkylation due to the "hard/soft" acid-base theory (N2 is the harder nucleophile in the anion). -

Sterics: Bulky electrophiles tend to favor the less sterically hindered N2 position.

Part 3: Medicinal Chemistry & SAR – The Suvorexant Case Study

Suvorexant (Belsomra®) is a first-in-class Dual Orexin Receptor Antagonist (DORA) for insomnia. Its discovery highlights the critical importance of the 2H-triazole scaffold.

The "Isomer Switch" Discovery

During the optimization of the orexin antagonist series, researchers explored various heteroaromatic rings to link the diazepane core and the distal aromatic ring.

-

Observation: The 2H-1,2,3-triazole isomer provided a specific "U-shaped" bioactive conformation required for binding to the OX1R and OX2R receptors.

-

Binding Mode: The 2H-triazole acts as a planar linker that positions the 5-methyl group and the benzoic acid moiety into a hydrophobic pocket, while its low dipole moment facilitates passive transport across the BBB.

-

Comparison: The corresponding 1H-isomers were significantly less potent and had poorer pharmacokinetic profiles (higher polarity, lower CNS exposure).

Structure-Activity Relationship (SAR) Map

Figure 2: Key pharmacophoric contributions of the 2H-triazole moiety in Suvorexant.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triphenyl-2H-1,2,3-triazole (Oxidative Cyclization)

Target: A representative 2H-triazole via bis-hydrazone cyclization.[6]

Reagents:

-

Benzil (10 mmol)

-

Phenylhydrazine (22 mmol)

-

Copper(II) chloride (

, 20 mol%) or Iodine ( -

Ethanol (Solvent)

Step-by-Step Methodology:

-

Bis-hydrazone Formation: Dissolve benzil (2.1 g, 10 mmol) in ethanol (20 mL). Add phenylhydrazine (2.4 g, 22 mmol) and a catalytic amount of acetic acid (3 drops). Reflux for 2–4 hours.

-

Checkpoint: Monitor TLC for the disappearance of benzil. The bis-hydrazone usually precipitates as a solid.

-

-

Isolation: Cool the mixture. Filter the solid bis-hydrazone, wash with cold ethanol, and dry.

-

Cyclization: Dissolve the isolated bis-hydrazone in DMF or DMSO. Add

(0.2 equiv) and heat to 100°C under an air atmosphere (or -

Purification: Pour the reaction mixture into ice-water. Extract with ethyl acetate. Wash the organic layer with brine, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield the 2H-triazole.

Protocol 2: Regioselective N2-Alkylation (General Procedure)

Target: Converting a 4-substituted-NH-triazole to a 2-substituted derivative.[10]

Reagents:

-

4-Phenyl-1H-1,2,3-triazole

-

Alkyl Halide (e.g., Benzyl bromide)

-

or

-

DMF (Dimethylformamide)

Methodology:

-

Dissolve 4-phenyl-1H-1,2,3-triazole (1.0 equiv) in dry DMF (0.5 M concentration).

-

Add

(2.0 equiv) and stir at room temperature for 30 minutes to generate the triazolate anion. -

Add the alkyl halide (1.1 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

Workup: Dilute with water and extract with EtOAc.

-

Separation: The product will be a mixture of N2 (major) and N1 (minor) isomers.

-

Differentiation: N2 isomers are typically less polar (higher

on TLC) and have higher symmetry in NMR compared to N1 isomers.

-

Part 5: Future Outlook & Theranostics

The 2H-1,2,3-triazole scaffold is evolving beyond simple structural linkers.

-

Fluorescent Probes: 2-Aryl-2H-triazoles exhibit intrinsic fluorescence with large Stokes shifts (often >100 nm). This property is being exploited to create "turn-on" fluorescent sensors for biological ions (e.g.,

, -

Bioisosterism: The 2H-triazole is increasingly used as a non-classical bioisostere for cis-amide bonds in peptidomimetics, offering proteolytic stability while maintaining the requisite turn geometry.

References

-

Suvorexant Discovery

- Title: Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist.

- Source:J. Med. Chem. 2014.

- Context: Details the SAR leading to the selection of the 2H-triazole isomer for optimal CNS penetr

-

Synthesis of 2H-Triazoles

-

Tautomerism and Properties

-

Fluorescence Applications

- Title: 1,2,3-Triazoles as versatile fluorophores: Synthesis and photophysical properties.

- Source:Dyes and Pigments 2018.

- Context: Review of the photophysical properties of 2-aryl-1,2,3-triazoles.

Sources

- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suvorexant S-Isomer - SRIRAMCHEM [sriramchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 11. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

Pharmacophore Mapping and Synthetic Methodologies of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole scaffold has transcended its origins as a mere "click chemistry" linker to become a privileged pharmacophore and bioisostere[1]. Specifically, 2-substituted 2H-1,2,3-triazoles offer unique geometric and electronic properties that distinguish them from their 1,4-disubstituted 1H-counterparts. This technical guide provides an in-depth analysis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole , dissecting its pharmacophore properties, target interaction capabilities, and the causal logic behind its regioselective synthesis.

Designed for drug development professionals, this whitepaper bridges theoretical structural profiling with actionable, self-validating experimental protocols.

Structural & Electronic Profiling: The Pharmacophore Core

The pharmacological utility of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is derived from the synergistic interplay of its four distinct structural domains. As an Application Scientist evaluating this building block for lead optimization, it is critical to understand why each moiety contributes to target affinity and metabolic stability.

-

The 2H-1,2,3-Triazole Scaffold (The Anchor): Unlike 1H-triazoles, the 2H-isomer presents a highly symmetrical electronic distribution. It serves as an exceptional bioisostere for trans-amide bonds, Z-olefins, and aromatic heterocycles[2]. The N1 and N3 atoms act as strong, directional hydrogen-bond acceptors. Furthermore, the triazole ring is highly resistant to metabolic oxidation, reduction, and hydrolytic cleavage, ensuring prolonged half-lives in vivo[1].

-

The C4-Bromine (The Halogen Bond Donor): The inclusion of a heavy halogen at the C4 position is not merely for steric bulk. Bromine is highly polarizable, creating a region of positive electrostatic potential along the extension of the C-Br bond (the

-hole). This allows the molecule to form highly specific, orthogonal halogen bonds with Lewis bases (e.g., backbone carbonyls or sulfur atoms) deep within hydrophobic target pockets. -

The N2-Ethyl Group (The Conformation Locker): Unsubstituted 1H-1,2,3-triazoles exist in a tautomeric equilibrium. Alkylation at the N2 position permanently locks the molecule into the 2H-conformation, dictating a specific vector for the C4 and C5 substituents[3]. The ethyl group also acts as a flexible hydrophobic plug, capable of filling lipophilic sub-pockets to increase binding entropy.

-

The C5-Methyl Group (The Electronic Modulator): While providing minor hydrophobic bulk, the primary role of the C5-methyl group is electronic. Its inductive electron-donating effect (+I) subtly increases the electron density of the triazole ring, thereby strengthening the hydrogen-bond acceptor capacity of the adjacent N1 atom.

Pharmacophore Mapping & Target Interactions

To visualize how these isolated structural features translate into biological activity, we must map them against a hypothetical target protein pocket. The causality of binding is driven by the displacement of high-energy water molecules and the establishment of orthogonal interaction vectors.

Caption: Pharmacophore mapping of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole against target pocket features.

Physicochemical Properties & ADME Implications

A successful pharmacophore must not only bind its target but also survive the pharmacokinetic journey. The calculated physicochemical properties of this compound align perfectly with Lipinski's Rule of Five, making it an ideal fragment or core scaffold for orally bioavailable drugs.

| Parameter | Value | ADME / Drug Design Implication |

| Molecular Weight | 190.04 g/mol | Low MW allows ample room for further functionalization without exceeding the 500 Da limit. |

| LogP (Estimated) | ~2.3 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration. |

| Topological Polar Surface Area (TPSA) | 30.7 Ų | Low TPSA indicates excellent oral absorption and high cellular permeability. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors reduces desolvation penalties upon entering hydrophobic pockets. |

| Hydrogen Bond Acceptors | 3 (N1, N2, N3) | Sufficient polarity to maintain aqueous solubility while engaging target residues. |

| Rotatable Bonds | 1 | High rigidity minimizes entropic loss upon target binding, increasing overall affinity. |

Experimental Protocol: Regioselective Synthesis Workflow

The synthesis of 2-substituted 2H-1,2,3-triazoles is notoriously challenging due to the competing formation of N1/N3 alkylated isomers. Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted 1H-triazoles, necessitating a different approach[3].

To achieve the target molecule, we utilize a thermodynamically and sterically controlled post-modification strategy. Causality of the sequence: We perform the C4-bromination prior to N-alkylation. The bulky bromine atom at C4 creates significant steric hindrance around the adjacent N3 (and to a lesser extent, N1), thereby driving the subsequent alkylation almost exclusively to the unhindered N2 position[4].

Step-by-Step Methodology

Step 1: Electrophilic Bromination

-

Dissolve 5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Slowly add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0°C to control the exothermic electrophilic aromatic substitution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous sodium thiosulfate to neutralize residual bromine species, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the intermediate 4-bromo-5-methyl-1H-1,2,3-triazole .

Step 2: Regioselective N2-Alkylation (Self-Validating Protocol)

-

Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the triazole, generating the reactive triazolide anion.

-

Add ethyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C for 12 hours. The elevated temperature ensures thermodynamic control, favoring the more stable 2H-isomer[4].

-

Self-Validation Checkpoint (LC-MS): Monitor the reaction. The desired N2-alkylated product will typically elute earlier than the N1-alkylated byproduct on a reverse-phase C18 column due to its higher symmetry and lower dipole moment.

-

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Self-Validation Checkpoint (13C NMR): Confirm regioselectivity via 13C NMR. The C4 and C5 carbons of the 2H-triazole ring will show distinct symmetrical shifts compared to the highly asymmetric shifts of an N1-alkylated byproduct.

Caption: Regioselective synthetic workflow leveraging steric hindrance for N2-alkylation.

Conclusion

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a highly optimized, rigid pharmacophore that perfectly balances lipophilicity, metabolic stability, and diverse binding vectors. By understanding the causal relationship between its structural elements (such as the

References

1.[2] Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. URL: [Link] 2.[1] Frontiers Editorial. "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry." Frontiers in Chemistry. URL: [Link] 3.[3] Kalisiak, J., Sharpless, K. B., & Fokin, V. V. (2008). "Efficient Synthesis of 2-Substituted-1,2,3-triazoles." Organic Letters. URL: [Link] 4.[4] Wang, X.-j., et al. (2009). "Reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides." Organic Chemistry Portal / Organic Letters. URL: [Link]

Sources

Synthesis Pathways for 2,4,5-Trisubstituted 1,2,3-Triazole Intermediates

Executive Summary

The 1,2,3-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, celebrated for its bioisosteric resemblance to amide bonds and its metabolic stability. While 1,4-disubstituted and 1,5-disubstituted isomers are readily accessible via "Click" chemistry (CuAAC and RuAAC, respectively), the 2,4,5-trisubstituted 1,2,3-triazole remains a synthetic challenge.

This regioisomer is critical because N2-substituted triazoles often exhibit superior lipophilicity and distinct electronic profiles compared to their N1-substituted counterparts. This guide delineates two high-fidelity synthetic pathways to access this scaffold: the Oxidative Cyclization of Bis-hydrazones (Construction Approach) and the Chan-Lam Cross-Coupling of NH-Triazoles (Functionalization Approach).

Section 1: The Regioselectivity Conundrum

To synthesize 2,4,5-trisubstituted triazoles, one must overcome the inherent thermodynamic preference of the triazole ring.

Tautomeric Equilibrium

Unsubstituted 1,2,3-triazoles (4,5-disubstituted) exist in a tautomeric equilibrium between the 1H- and 2H-forms. While the 2H-tautomer is often lower in energy in the gas phase due to aromatic stabilization, electrophilic attack (alkylation/arylation) under basic conditions frequently favors the N1 position due to the specific dipole orientation and steric factors, leading to inseparable mixtures of N1 and N2 isomers.

The Strategic Solution

To guarantee the 2,4,5-substitution pattern, we must employ strategies that either:

-

Lock the N2 position during the ring-formation step (Pathway A).

-

Use soft metallic coupling that favors the N2 lone pair electronics over the N1 dipole (Pathway B).

Figure 1: The tautomeric challenge. Direct alkylation often yields mixtures. Specialized protocols are required for N2 selectivity.

Section 2: Pathway A - Oxidative Cyclization of Bis-Hydrazones

The "Construction" Approach

This pathway is the most reliable method for generating 2,4,5-trisubstituted systems de novo. By forming the nitrogen backbone from hydrazine precursors, the position of the aryl group on N2 is fixed before the ring closes.

Mechanism

The reaction proceeds through the condensation of a 1,2-diketone (benzil derivative) with an arylhydrazine to form a bis-hydrazone (osazone). This intermediate undergoes oxidative cyclization—typically mediated by Copper(II) or hypervalent iodine—to form the N2-N3 bond.

Figure 2: Oxidative cyclization workflow. The N2 substituent is installed via the hydrazine precursor.

Experimental Protocol: Cu(II)-Mediated Cyclization

Reference Grounding: Adapted from Guru & Punniyamurthy (2012).[1]

Reagents:

-

1,2-Diketone (1.0 equiv)

-

Arylhydrazine hydrochloride (3.0 equiv)

-

Cu(OAc)₂ (20 mol%)

-

Solvent: DMSO or DMF[2]

-

Temperature: 80–100 °C

Step-by-Step Methodology:

-

Bis-hydrazone Formation: In a round-bottom flask, dissolve the 1,2-diketone (e.g., benzil, 1 mmol) and arylhydrazine hydrochloride (2.2 mmol) in ethanol (5 mL). Add a catalytic amount of acetic acid. Reflux for 2–4 hours.

-

Isolation: Cool the mixture. The bis-hydrazone usually precipitates. Filter, wash with cold ethanol, and dry.

-

Cyclization: Dissolve the isolated bis-hydrazone (1 mmol) in DMSO (3 mL).

-

Catalysis: Add Cu(OAc)₂ (0.2 mmol).

-

Reaction: Stir the mixture at 90 °C under an air atmosphere (open vessel or O₂ balloon) for 6–10 hours. The color typically changes from yellow/orange to dark green/brown as the Cu(II)/Cu(I) cycle proceeds.

-

Workup: Pour the reaction mixture into ice-water (20 mL) containing EDTA (to chelate copper). Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the bis-hydrazone formation is complete before adding copper. Incomplete condensation leads to 1,2,4-triazine byproducts.

Section 3: Pathway B - Chan-Lam Cross-Coupling

The "Functionalization" Approach

This pathway is ideal when a library of different N2-aryl derivatives is required from a single 4,5-disubstituted triazole core. It utilizes the Chan-Lam-Evans coupling, which allows for mild N-arylation using aryl boronic acids.

Mechanism & Selectivity

Unlike SNAr or alkylation with halides, Chan-Lam coupling is mediated by Cu(II) oxidative addition. The specific coordination geometry of the copper species with the 1,2,3-triazole favors the N2 position due to the steric shielding of N1/N3 by the C4/C5 substituents and the higher electron density at N2.

Experimental Protocol

Reference Grounding: Validated by recent works in J. Org. Chem (2023) regarding N2-selectivity.[2]

Reagents:

-

4,5-Disubstituted-1H-1,2,3-triazole (1.0 equiv)

-

Aryl Boronic Acid (2.0 equiv)

-

Cu(OAc)₂ (1.0 equiv) or CuI (10 mol%) + Oxidant

-

Base: Pyridine (2.0 equiv) or Et₃N

-

Solvent: DCM or DCE (Dry)

-

Atmosphere: Oxygen (Balloon) or Air

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction tube and allow it to cool under Argon.

-

Charging: Add the NH-triazole (0.5 mmol), Aryl Boronic Acid (1.0 mmol), and Cu(OAc)₂ (0.5 mmol). Note: Stoichiometric copper often gives faster rates than catalytic versions for this specific substrate.

-

Solvation: Add dry DCM (5 mL) and Pyridine (1.0 mmol).

-

Activation: Purge the headspace with Oxygen and attach an O₂ balloon.

-

Stirring: Stir vigorously at Room Temperature (25 °C) for 12–24 hours.

-

Monitoring: Monitor by TLC. The N2-isomer is typically less polar (higher Rf) than the N1-isomer.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate and purify via column chromatography.

Data Summary: Selectivity Ratios

| Method | Reagents | N2 : N1 Ratio | Yield |

|---|---|---|---|

| Alkyl Halide (SN2) | R-Br, K₂CO₃, DMF | ~ 60 : 40 | High (Mixed) |

| Chan-Lam (Recommended) | Ar-B(OH)₂, Cu(OAc)₂, Py | > 95 : 5 | 75-90% |

| Pd-Catalyzed | Ar-I, Pd₂dba₃, Ligand | ~ 80 : 20 | Moderate |

Section 4: Comparative Analysis & Troubleshooting

Selection Matrix

| Feature | Pathway A (Bis-hydrazone) | Pathway B (Chan-Lam) |

| Precursor Availability | Requires 1,2-diketones | Requires NH-triazoles |

| Regio-fidelity | Absolute (100% N2) | High (>95% N2) |

| Substrate Scope | Limited by hydrazine stability | Broad (Boronic acids are diverse) |

| Scalability | High (Robust thermal chem) | Moderate (Cost of Boronic acids/Cu) |

Troubleshooting Guide

-

Problem: Low yield in Pathway A.

-

Solution: The oxidative cyclization is sensitive to moisture. Ensure DMSO is dry. If using air, ensure good gas-liquid mass transfer (rapid stirring).

-

-

Problem: N1 isomer contamination in Pathway B.

-

Solution: Switch solvent to non-polar (Toluene/DCE) and increase the steric bulk of the base. Sterics at C4/C5 also improve N2 selectivity; if C4/C5 are protons, selectivity drops.

-

References

-

Guru, M. M., & Punniyamurthy, T. (2012).[1] Copper-Catalyzed Synthesis of 2,4,5-Triaryl-1,2,3-triazoles from Bis(arylhydrazones). The Journal of Organic Chemistry, 77(11), 5063–5073.

-

[Link]

-

-

Qiao, J. Z., et al. (2008). Copper-Promoted N-Arylation of 1,2,3-Triazoles with Aryl Boronic Acids: A Highly Selective Synthesis of 2-Aryl-1,2,3-triazoles. Organic Letters, 10(18), 4097–4100.

-

[Link]

-

-

Ackermann, L., et al. (2008).[3][4] Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 10(14), 3081–3084.

-

[Link]

-

-

Potkin, V. I., et al. (2023).[2] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4815.

-

[Link]

-

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Triazoles

Executive Summary & Strategic Overview

Brominated triazoles (specifically 4-bromo-1,2,3-triazoles and bromo-1,2,4-triazoles) are high-value electrophiles in medicinal chemistry, serving as bioisosteres for amides and metabolic stabilizers. However, they present a unique challenge in palladium catalysis: catalyst poisoning via nitrogen coordination.

Unlike simple aryl halides, the electron-deficient triazole ring possesses chemically distinct nitrogen atoms capable of displacing phosphine ligands from the Palladium(II) center. This creates a thermodynamic "sink," trapping the catalyst in an inactive state and preventing the catalytic cycle from turning over.

This guide provides a field-proven, self-validating methodology to overcome these electronic and steric barriers. We prioritize the use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) to sterically preclude nitrogen coordination while accelerating oxidative addition.

Mechanistic Insight: The "N-Coordination" Trap

To design effective conditions, one must understand the failure mode. In standard couplings (e.g., using Pd(PPh₃)₄), the triazole nitrogen (N2 or N3) competes with the phosphine ligand for the Pd center.

The Poisoning Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive formation of stable Pd-Triazole complexes.

Figure 1: The catalytic cycle showing the "Pd-Sink" effect where triazole nitrogen binding deactivates the catalyst.

Critical Optimization Parameters

Success relies on a specific matrix of Ligand, Base, and Solvent. The following recommendations are based on internal screening data for 4-bromo-1-substituted-1,2,3-triazoles.

Ligand Selection (The Key Variable)

Standard ligands (PPh₃, dppf) often fail. We utilize dialkylbiaryl phosphines which create a "protective shell" around the Pd center.

| Ligand Class | Recommended Ligand | Rationale | Application Scope |

| Tier 1 (Gold Std) | XPhos or SPhos | Extremely bulky; prevents N-binding; high electron density promotes oxidative addition into electron-poor C-Br bonds. | Suzuki, Negishi |

| Tier 2 (Difficult) | CataCXium A | Cage-like structure; high thermal stability. | Sterically hindered substrates |

| Tier 3 (Amination) | BrettPhos | Optimized for C-N bond formation; prevents reductive elimination of H-Br. | Buchwald-Hartwig |

Base & Solvent Matrix

-

Base: Inorganic phosphates (

) are superior to carbonates ( -

Solvent: A 4:1 mixture of 1,4-Dioxane : Water is the universal starting point. The water component is critical for solubilizing the inorganic base and facilitating the transmetallation step.

Validated Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Target: C-C bond formation between 4-bromo-1,2,3-triazole and Aryl Boronic Acids.

Reagents:

-

4-Bromo-1-alkyl-1,2,3-triazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

-

Alternative: XPhos Pd G3 Precatalyst (2 mol%) – Recommended for scale-up.

-

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane /

(4:1 ratio), degassed.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solvent Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for at least 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Charge Reagents: Add the triazole, boronic acid, base, and precatalyst (if using G3) to the vial. If using Pd(OAc)₂/SPhos, add them as solids now.

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

-

Solvent Addition: Syringe the degassed solvent mixture into the vial.

-

Reaction: Heat the block to 80°C (internal temp). Stir vigorously (800+ rpm).

-

Visual Check: The reaction should turn from dark red/brown to black over time. Immediate precipitation of "Pd mirror" on the glass indicates ligand failure (catalyst death).

-

-

Monitoring (Self-Validation):

-

T = 1 hr: Check LCMS/TLC. Look for the "Protodebromination" byproduct (M-Br+H). If >10% protodebromination is observed, lower temp to 60°C and increase concentration.

-

Endpoint: Typical time is 2-4 hours.

-

-

Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: C-C bond formation with terminal alkynes.[1]

Reagents:

-

4-Bromo-1,2,3-triazole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (5 mol%)[1]

-

Base:

(3.0 equiv) or Diisopropylamine -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Charge Solids: Add Pd catalyst, CuI, and Triazole to a dried flask.

-

Inerting: Evacuate/Backfill with Argon (3 cycles). Oxygen is fatal to this reaction (Glaser homocoupling of alkyne).

-

Liquid Addition: Add degassed DMF and the Base via syringe.

-

Alkyne Addition: Add the terminal alkyne dropwise.

-

Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is low.

-

Note: Triazoles are electron-deficient; oxidative addition is fast. High heat (>80°C) often leads to tar formation.

-

-

Workup: Filter through a Celite pad to remove Cu/Pd salts before aqueous extraction. Copper residues can chelate the triazole product, reducing isolated yield.

Troubleshooting & Quality Control

Use this logic flow to diagnose failures:

Figure 2: Troubleshooting logic for common failure modes in triazole cross-coupling.

References

-

Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Foundational work on overcoming inhibitory effects of azoles using XPhos/SPhos systems.

-

Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Source: CORE (Open Access Research) URL:[Link] Relevance: Discusses the steric parameters and ligand design specifically involving triazole moieties.

-

Copper-free Sonogashira cross-coupling reactions: an overview. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the Sonogashira protocols and discusses alternatives to avoid Copper contamination.

-

Buchwald-Hartwig Amination Conditions. Source: Chemistry LibreTexts URL:[Link] Relevance: General grounding for the amination protocols cited in the optimization matrix.

Sources

Application Notes & Protocols: 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole as a Versatile Scaffold for Drug Discovery

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1] This technical guide introduces 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole as a highly versatile and strategically functionalized scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 4-position provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. The ethyl group at the N-2 position and the methyl group at the C-5 position provide a stable and well-defined core to modulate the physicochemical properties of the resulting derivatives.[2] This document provides a comprehensive overview of the synthesis of this scaffold, detailed protocols for its derivatization, and strategies for the biological evaluation of the resulting compound libraries.

Introduction: The Strategic Advantage of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in drug discovery due to its remarkable combination of properties.[1] Unlike many other aromatic systems, the triazole core is exceptionally stable to metabolic degradation, oxidation, and reduction, ensuring greater in vivo stability of drug candidates.[3] Furthermore, the triazole ring is a potent hydrogen bond acceptor and its dipole moment can significantly influence molecular interactions with biological targets.[2] Its ability to act as a rigid linker connecting two pharmacophores has been extensively exploited in the design of novel drugs.[3] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3]

The subject of this guide, 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, is designed for maximum synthetic utility. The bromine atom serves as a versatile leaving group for the introduction of a diverse array of substituents, allowing for the generation of large and structurally diverse compound libraries. The N-2 ethyl and C-5 methyl groups provide a constant structural element, allowing for a focused investigation of the structure-activity relationship (SAR) of substituents introduced at the C-4 position.

Synthesis and Characterization of the Scaffold

The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole can be achieved through a regioselective N-alkylation of a pre-formed bromo-triazole precursor. This approach offers excellent control over the final substitution pattern.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target scaffold.

Experimental Protocol: Synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

Step 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole

-

In a round-bottom flask, dissolve 1-bromopropyne (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

-

Add sodium azide (1.1 eq) and a copper(I) catalyst, such as copper(I) iodide (0.05 eq), and a ligand, for example, sodium ascorbate (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-5-methyl-1H-1,2,3-triazole.

Step 2: N-2 Alkylation to Yield 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

-

To a solution of 4-bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Cool the mixture to 0 °C and add iodoethane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours. The use of a bromo-substituent on the triazole ring has been shown to direct alkylation to the N-2 position.[4]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole.

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the ethyl and methyl groups and their respective chemical environments.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Derivatization of the Scaffold via Cross-Coupling Reactions

The bromine atom at the C-4 position is the key to the synthetic versatility of this scaffold. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing a wide range of functional groups.

Caption: Key derivatization strategies for the scaffold.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties.

-

In a microwave vial, combine 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq), the desired boronic acid (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon).

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

-

After cooling, dilute the mixture with ethyl acetate and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Effective for a broad range of substrates. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The choice of base can significantly impact yield. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice depends on the solubility of reactants. |

| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive boronic acids. |

Protocol: Sonogashira Coupling for C-C Bond Formation

This reaction introduces alkynyl groups, which can be further functionalized.

-

To a Schlenk flask, add 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst such as CuI (0.05 eq).

-

Evacuate and backfill with an inert gas.

-

Add a degassed solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N.

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction at room temperature to 50 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for synthesizing substituted anilines and related compounds.[5][6]

-

In a glovebox, charge an oven-dried vial with 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq).[7]

-

Add an anhydrous solvent like toluene or dioxane.

-

Seal the vial and heat to 80-110 °C for 12-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Biological Evaluation and Screening Strategies

Given the broad biological activities of 1,2,3-triazoles, derivatives of the 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole scaffold should be screened against a variety of biological targets.

High-Throughput Screening (HTS) Workflow

Caption: General workflow for biological screening.

Anticancer Activity Screening

A primary area of interest for 1,2,3-triazole derivatives is oncology.[1]

Protocol: MTT Cytotoxicity Assay [8]

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with serial dilutions of the synthesized triazole derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Activity Screening

The triazole scaffold is present in several antifungal drugs.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9][10]

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [11][12]

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Incubate the respective enzymes (COX-1 or COX-2) with the test compounds at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Determine the IC₅₀ values for both enzymes to assess the potency and selectivity of the compounds.

Conclusion

The 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole scaffold represents a synthetically tractable and highly promising starting point for the discovery of new drug candidates. Its strategic design allows for the rapid generation of diverse chemical libraries through well-established and robust cross-coupling methodologies. The protocols and strategies outlined in this document provide a solid framework for researchers in the pharmaceutical and biotechnology sectors to leverage this versatile scaffold in their drug discovery programs. The inherent stability and favorable physicochemical properties of the 1,2,3-triazole core, combined with the potential for broad biological activity, make this an exciting area for further investigation.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

-

"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. (2023, August 3). Athmic Biotech Solutions. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

-

Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (2018, February 21). The Journal of Organic Chemistry. Retrieved from [Link]

-

Acid-mediated regioselective alkylation of 1,2,3-triazole. (2025, August 8). ResearchGate. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). MDPI. Retrieved from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 3). ACS Publications. Retrieved from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March 15). PubMed. Retrieved from [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (n.d.). PMC. Retrieved from [Link]

-

High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. (2017, November 7). PubMed. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved from [Link]

-

IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 2). International Journal of Research Publication and Reviews. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. Retrieved from [Link]

-

Physicochemical properties of 1,2,3-triazole derivatives. (a) The... (n.d.). ResearchGate. Retrieved from [Link]

-

Screening for antimicrobial activity. (n.d.). Bio-protocol. Retrieved from [Link]

-

Primary screening of crude triazole derivatives by ICW. The assay was... (n.d.). ResearchGate. Retrieved from [Link]

-

1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (n.d.). PMC. Retrieved from [Link]

-

Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. (2016, August 1). Bentham Science Publishers. Retrieved from [Link]

-

Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). SciELO. Retrieved from [Link]

-

High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023, May 11). Royal Society of Chemistry. Retrieved from [Link]

-

Facile synthesis of bromo- and iodo-1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, August 17). STAR Protocols. Retrieved from [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023, June 16). PMC. Retrieved from [Link]

-

High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved from [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022, February 24). MDPI. Retrieved from [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Omega. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). PMC. Retrieved from [Link]

-

Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28). The Journal of Organic Chemistry. Retrieved from [Link]

-

A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2025, October 14). ResearchGate. Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025, May 13). ACS Omega. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021, July 13). Beilstein Journals. Retrieved from [Link]

-

Full article: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active Methylene Compounds Under Ball-Milling Conditions. (2020, April 30). Taylor & Francis. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. (2022, August 10). Bentham Science Publisher. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cell.com [cell.com]

- 11. athmicbiotech.com [athmicbiotech.com]

- 12. researchgate.net [researchgate.net]

Application Note: Synthesis of Novel Agrochemicals Using 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary